molecular formula C22H23BrS B8248803 (4-(tert-Butyl)phenyl)diphenylsulfonium bromide CAS No. 258872-06-9

(4-(tert-Butyl)phenyl)diphenylsulfonium bromide

Cat. No.: B8248803
CAS No.: 258872-06-9
M. Wt: 399.4 g/mol
InChI Key: ZOEIOEAFKFQLHX-UHFFFAOYSA-M
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Description

(4-(tert-Butyl)phenyl)diphenylsulfonium bromide is a chemical compound with the molecular formula C22H23BrS and a molecular weight of 399.39 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound is characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide typically involves the reaction of diphenyl sulfide with 4-tert-butylphenyl bromide in the presence of a strong acid, such as hydrobromic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction can be represented as follows:

Diphenyl sulfide+4-tert-Butylphenyl bromideHBr(4-tert-Butylphenyl)(diphenyl)sulfanium bromide\text{Diphenyl sulfide} + \text{4-tert-Butylphenyl bromide} \xrightarrow{\text{HBr}} \text{this compound} Diphenyl sulfide+4-tert-Butylphenyl bromideHBr​(4-tert-Butylphenyl)(diphenyl)sulfanium bromide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)phenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide involves the generation of reactive intermediates, such as sulfonium ylides, which can participate in various chemical reactions. The compound can act as a photoinitiator, generating free radicals upon exposure to light, which then initiate polymerization reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butyl)phenyl)diphenylsulfonium bromide is unique due to its specific combination of tert-butyl and diphenyl groups bonded to sulfur, which imparts distinct chemical properties and reactivity. Its ability to act as a photoinitiator and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-diphenylsulfanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23S.BrH/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-17H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEIOEAFKFQLHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627062
Record name (4-tert-Butylphenyl)(diphenyl)sulfanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258872-06-9
Record name (4-tert-Butylphenyl)(diphenyl)sulfanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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